molecular formula C14H24N6O4 B2639458 2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol CAS No. 714928-70-8

2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Cat. No.: B2639458
CAS No.: 714928-70-8
M. Wt: 340.384
InChI Key: FSINRBMQLKUIJM-UHFFFAOYSA-N
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Description

2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine core, followed by the introduction of the amino, nitro, and piperidinyl groups through various substitution reactions. The final step involves the attachment of the ethoxyethanol moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino and piperidinyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield a diamino derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused heteroaromatic ring structure.

    Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar biological activities.

Uniqueness

2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[2-[[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4/c1-10-3-2-5-19(9-10)13-11(20(22)23)12(15)17-14(18-13)16-4-7-24-8-6-21/h10,21H,2-9H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSINRBMQLKUIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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